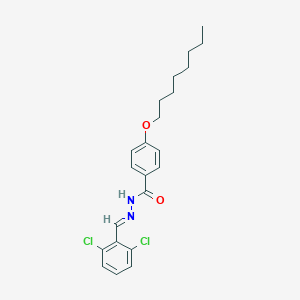![molecular formula C30H28Cl2N4O6 B390336 1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA](/img/structure/B390336.png)
1-(3-CHLORO-4-METHOXYPHENYL)-3-(4'-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]AMINO}-3,3'-DIMETHOXY-[1,1'-BIPHENYL]-4-YL)UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea is a complex organic compound characterized by its unique structure, which includes multiple methoxy and chloro substituents on a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of methoxy and chloro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea
- **N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea
Uniqueness
The uniqueness of N-(4’-{[(3-chloro-4-methoxyanilino)carbonyl]amino}-3,3’-dimethoxy[1,1’-biphenyl]-4-yl)-N’-(3-chloro-4-methoxyphenyl)urea lies in its specific substitution pattern and the presence of both methoxy and chloro groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C30H28Cl2N4O6 |
|---|---|
Molekulargewicht |
611.5g/mol |
IUPAC-Name |
1-(3-chloro-4-methoxyphenyl)-3-[4-[4-[(3-chloro-4-methoxyphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]urea |
InChI |
InChI=1S/C30H28Cl2N4O6/c1-39-25-11-7-19(15-21(25)31)33-29(37)35-23-9-5-17(13-27(23)41-3)18-6-10-24(28(14-18)42-4)36-30(38)34-20-8-12-26(40-2)22(32)16-20/h5-16H,1-4H3,(H2,33,35,37)(H2,34,36,38) |
InChI-Schlüssel |
WPFKBLQLFYHVEX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-chlorobenzylidene)hydrazino]-N-ethyl-2-oxoacetamide](/img/structure/B390254.png)
![2,4-Diiodo-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390255.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[4-(methylanilino)benzylidene]acetohydrazide](/img/structure/B390258.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390259.png)
![N-{2-methyl-1-[(2-octylidenehydrazino)carbonyl]propyl}benzamide](/img/structure/B390262.png)
![3-[(2,5-Dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390263.png)
![4-chloro-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390265.png)
![2-methoxy-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390267.png)
![N'-[4-(dimethylamino)benzylidene]-4-(octyloxy)benzohydrazide](/img/structure/B390269.png)
![4-nitro-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390270.png)


![4-(6-{4-[(2-Fluorobenzoyl)oxy]phenyl}-2-pyridinyl)phenyl 2-fluorobenzoate](/img/structure/B390275.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390276.png)
